1-[(9E)-9-(3,4-dimethoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one
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Overview
Description
1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE is a complex organic compound with a unique structure that combines a fluorene core with a piperidine moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar structure with the presence of a dimethoxyphenyl group and a triazole moiety.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE is unique due to its combination of a fluorene core, a piperidine moiety, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C32H35NO3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-[(9E)-9-[(3,4-dimethoxyphenyl)methylidene]fluoren-2-yl]-5-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C32H35NO3/c1-35-31-16-13-23(21-32(31)36-2)20-28-26-11-5-4-10-25(26)27-15-14-24(22-29(27)28)30(34)12-6-9-19-33-17-7-3-8-18-33/h4-5,10-11,13-16,20-22H,3,6-9,12,17-19H2,1-2H3/b28-20+ |
InChI Key |
ZGWIGGITTAKIII-VFCFBJKWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)CCCCN5CCCCC5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)CCCCN5CCCCC5)OC |
Origin of Product |
United States |
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